molecular formula C9H15NO3 B2943705 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene CAS No. 1955540-16-5

9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene

Cat. No.: B2943705
CAS No.: 1955540-16-5
M. Wt: 185.223
InChI Key: PRTNNVQNZCYGER-UHFFFAOYSA-N
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Description

9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene (CAS 1955540-16-5) is a spirocyclic heterocyclic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is provided with a purity of 95% and requires storage at 2-8°C to maintain stability . As a spirocyclic scaffold, this compound is of significant interest in organic and medicinal chemistry research. The incorporation of a spirocyclic framework provides high three-dimensionality and conformational rigidity, which are valuable properties in the design of bioactive molecules . These structures allow for the precise positioning of functional groups to interact with biological targets, which can lead to increased potency and selectivity in drug discovery efforts . The 1,4-dioxa-8-azaspiro[4.6]undecane core and its derivatives serve as versatile intermediates for the synthesis of more complex compounds with potential pharmacological activity . Related spirocyclic analogs have been investigated as key scaffolds in the development of compounds for neuroscience research and as potent anti-mycobacterial agents, highlighting the value of this structural motif . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-1,4-dioxa-9-azaspiro[4.6]undec-8-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-11-8-2-3-9(4-5-10-8)12-6-7-13-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTNNVQNZCYGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing the necessary functional groups to form the spirocyclic structure. The reaction conditions often involve the use of a base or acid catalyst, and the reaction is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene can undergo various chemical reactions, including:

Scientific Research Applications

9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene and related spiro compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Spiro Ring System Key Substituents Predicted CCS (Ų) [M+H]+ Applications/Notes References
This compound C₉H₁₅NO₃ 185.22 [4.6] Methoxy group, unsaturated enamine 140.6 Lab scaffold; no literature data
1,4-Dioxa-8-azaspiro[4.6]undecane C₈H₁₅NO₂ 157.21 [4.6] Saturated amine, no methoxy N/A Chemical intermediate; irritant
1,4-Dioxa-8-azaspiro[4.6]undecan-9-one C₈H₁₃NO₃ 171.19 [4.6] Ketone at position 9 N/A Synthesis intermediate; discontinued
(8S,10S)-8-Ethoxycarbonyl-10-propyl-1,5-dioxa-9-azaspiro[5.5]undecane C₁₄H₂₅NO₄ 271.36 [5.5] Ethoxycarbonyl, propyl N/A Stereoselective synthesis
Substituted 1,4-dioxa-8-azaspiro[4.5]decanes Variable Variable [4.5] Phenethyl, morpholine derivatives N/A Fungicidal activity
Key Observations:
  • Ring System Variations: The [4.6] spiro system in the target compound contrasts with the [5.5] system in (8S,10S)-8-Ethoxycarbonyl-10-propyl-1,5-dioxa-9-azaspiro[5.5]undecane. Larger spiro rings (e.g., [5.5]) may enhance conformational flexibility, influencing binding interactions in biological systems . Substituted [4.5] spiro compounds (e.g., 8-phenethyl derivatives) exhibit fungicidal properties, suggesting that minor ring-size alterations significantly impact bioactivity .
  • In contrast, the ketone in 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one increases electrophilicity, making it reactive toward nucleophiles . Substituents like ethoxycarbonyl (in [5.5] spiro compounds) enhance steric bulk, which may hinder synthetic accessibility compared to simpler methoxy groups .

Biological Activity

9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 2060033-14-7

The compound features a methoxy group and a dioxaspiro structure, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is believed to modulate signaling pathways involved in cellular processes, although specific targets remain under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that the compound inhibited the growth of certain bacterial strains at concentrations as low as 25 µM. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the cell cycle. For instance, a concentration-dependent study revealed that doses of 50 µM resulted in significant cell death in colorectal cancer cells.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, indicating its potential for treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 20 µM, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In a study focusing on colorectal cancer cells (HT29), treatment with this compound at varying concentrations (10 µM to 100 µM) resulted in increased apoptosis rates as assessed by flow cytometry. The compound's ability to activate caspase pathways was confirmed through Western blot analysis.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey ActivityReference
1,4-Dioxa-8-azaspiro[4.5]decaneSpirocyclicσ1 receptor binding
9-Methoxy-spiro[4.5]decaneSpirocyclicAntimicrobial
1,4-Dioxa-8-azaspiro[4.6]undecaneSpirocyclicAnticancer

This table illustrates the distinct biological activities associated with similar spirocyclic compounds, emphasizing the unique properties of this compound.

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